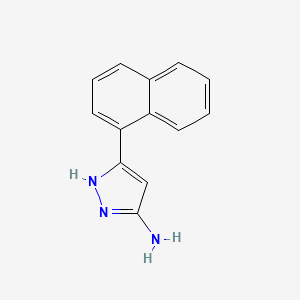

3-(1-Naphthyl)-1H-pyrazol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-naphthalen-1-yl-1H-pyrazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3/c14-13-8-12(15-16-13)11-7-3-5-9-4-1-2-6-10(9)11/h1-8H,(H3,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WREXGNDJZBDHPT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=CC(=NN3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30396165 |

Source

|

| Record name | 3-(1-Naphthyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209224-89-5 |

Source

|

| Record name | 3-(1-Naphthyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Naphthyl Isomer Effect: A Technical Guide to Steric Interactions in 1-Naphthyl vs. 2-Naphthyl Aminopyrazoles and Their Impact on Drug Design

Abstract

The aminopyrazole scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile template for the development of a wide array of therapeutic agents, particularly kinase inhibitors. The introduction of bulky aromatic substituents, such as the naphthyl group, is a common strategy to enhance binding affinity and modulate selectivity. However, the seemingly subtle difference in the point of attachment of the naphthyl ring—at the 1-position versus the 2-position—can have profound consequences on the molecule's three-dimensional structure, and in turn, its biological activity. This in-depth technical guide explores the critical role of steric effects in 1-naphthyl versus 2-naphthyl substituted aminopyrazoles. We will dissect the underlying principles of this isomeric differentiation, provide experimental and computational evidence of its structural impact, and offer actionable insights for researchers and drug development professionals to leverage these steric effects in the rational design of more potent and selective drug candidates.

Introduction: The Strategic Importance of Steric Effects in Drug Discovery

In the intricate dance between a drug molecule and its biological target, shape reigns supreme. The three-dimensional arrangement of atoms, or stereochemistry, dictates the ability of a ligand to fit within a binding pocket and form the necessary interactions for a therapeutic effect. Steric hindrance, the phenomenon of non-bonded atoms repelling each other in space, is a powerful tool that medicinal chemists can wield to fine-tune a molecule's properties. It can enforce a specific conformation, restrict rotational freedom, and create or block access to key interaction points.

The aminopyrazole core has proven to be a privileged scaffold in drug discovery, with numerous derivatives showing promise as inhibitors of various kinases and other enzymes. Naphthyl substituents are frequently incorporated into these scaffolds to engage with hydrophobic pockets in the target protein. The choice between a 1-naphthyl and a 2-naphthyl substituent is often a critical decision point in the optimization process. While both isomers share the same molecular formula, their spatial demands are vastly different, leading to distinct pharmacological profiles. This guide will illuminate the fundamental steric and conformational differences between these two isomers and provide a framework for understanding their differential impact on biological activity.

The Root of the Difference: The Peri-Interaction in 1-Naphthyl Systems

The defining structural feature that distinguishes 1-naphthyl from 2-naphthyl substituents is the peri-interaction . In a 1-substituted naphthalene, the substituent at the C1 position is in close proximity to the hydrogen atom at the C8 position. This proximity, typically around 2.5 Å, is within the sum of their van der Waals radii, leading to significant steric repulsion. This steric clash forces the substituent to twist out of the plane of the naphthalene ring, a phenomenon that has been extensively studied and is a key determinant of the conformation of 1-substituted naphthalenes.

In contrast, a substituent at the 2-position of the naphthalene ring does not experience this pronounced peri-interaction. The adjacent hydrogens at the 1- and 3-positions are much further away, resulting in a significantly lower steric barrier to rotation. Consequently, 2-naphthyl substituents are generally more coplanar with the pyrazole ring.

This fundamental difference in steric environment has a cascade of effects on the overall molecular conformation, influencing the dihedral angle between the pyrazole and naphthyl rings and ultimately altering the shape of the molecule presented to the biological target.

Visualizing the Steric Clash: Structural Analysis

To fully appreciate the impact of the peri-interaction, we can turn to structural analysis techniques such as X-ray crystallography and computational modeling.

X-ray Crystallography Insights

Single-crystal X-ray diffraction provides definitive evidence of the three-dimensional structure of a molecule in the solid state. A study on 1-(2-methylnaphthalen-1-yl)-1H-pyrazole revealed that the naphthyl and pyrazole rings are oriented almost perpendicular to each other, with a dihedral angle of 80.62(13)°. This significant twist is a direct consequence of the steric repulsion between the pyrazole ring and the peri-hydrogen on the naphthalene ring.

While a direct comparative crystal structure of a 2-naphthyl aminopyrazole isomer was not found in the literature at the time of this writing, the crystal structure of N'-acetyl-N'-phenyl-2-naphthohydrazide shows that the 2-naphthyl group can adopt a more planar conformation relative to its substituent. The absence of the peri-interaction in 2-substituted naphthalenes allows for a greater degree of rotational freedom and a tendency towards conformations with lower dihedral angles between the naphthyl ring and the attached moiety.

Computational Modeling: Quantifying the Steric and Electronic Landscape

Computational chemistry offers a powerful avenue to probe the conformational preferences and electronic properties of molecules. Techniques such as Density Functional Theory (DFT) can be used to calculate key parameters that quantify the steric and electronic differences between 1- and 2-naphthyl aminopyrazoles.

Table 1: Comparative Computational Analysis of 1-Naphthyl vs. 2-Naphthyl Pyrazole Derivatives

| Parameter | 1-Naphthyl Derivative | 2-Naphthyl Derivative | Rationale |

| Calculated Dihedral Angle (Naphthyl-Pyrazole) | High (e.g., > 60°) | Low (e.g., < 40°) | The peri-interaction in the 1-isomer forces a twisted conformation to relieve steric strain. |

| Steric Energy Contribution of Naphthyl Substituent | Higher | Lower | The close proximity of the peri-hydrogen in the 1-isomer leads to increased van der Waals repulsion. |

| HOMO-LUMO Energy Gap | Potentially altered | Potentially altered | The twisting of the 1-naphthyl ring can disrupt π-π conjugation between the naphthyl and pyrazole systems, affecting the electronic properties. |

| Molecular Electrostatic Potential (MEP) Map | Asymmetric charge distribution around the naphthyl-pyrazole linkage | More symmetric charge distribution | The out-of-plane twisting of the 1-naphthyl group can alter the accessibility and orientation of polar groups. |

These computational insights, combined with experimental data, provide a compelling picture of the distinct steric and electronic profiles of the two isomers.

Impact on Biological Activity: A Structure-Activity Relationship (SAR) Perspective

The conformational constraints imposed by the peri-interaction in 1-naphthyl aminopyrazoles have significant implications for their biological activity. The fixed, out-of-plane orientation of the 1-naphthyl ring can either be beneficial or detrimental, depending on the topology of the target's binding site.

Case Study: Kinase Inhibitors

The development of kinase inhibitors often involves the strategic placement of aromatic groups to occupy hydrophobic pockets. Structure-activity relationship (SAR) studies of p38α MAP kinase inhibitors have highlighted the importance of the naphthyl substituent. In the case of the potent inhibitor BIRB 796, a 1-naphthyl urea derivative, the specific orientation of the naphthyl ring is crucial for its high binding affinity. The steric hindrance dictates a conformation that allows the morpholinoethoxy side chain to project into the ATP-binding domain effectively.

Conversely, in other kinase targets, the bulky and non-planar nature of the 1-naphthyl group might lead to steric clashes with the protein, reducing binding affinity. In such cases, the more planar and conformationally flexible 2-naphthyl isomer may be a superior choice, allowing for a better fit within a narrower binding pocket. Studies on sphingosine kinase 2 inhibitors have also explored the SAR of naphthalene-based compounds, demonstrating the importance of the substitution pattern on the naphthalene ring for potency and selectivity.

The key takeaway for drug designers is that the choice between a 1- and 2-naphthyl substituent is not arbitrary. It should be guided by a thorough understanding of the target's binding site topology.

Experimental Protocols

To aid researchers in the synthesis and analysis of these important scaffolds, we provide the following detailed experimental protocols.

General Synthesis of N-Aryl-5-aminopyrazoles

The synthesis of 5-aminopyrazoles is often achieved through the condensation of β-ketonitriles with the corresponding hydrazines.

Step-by-Step Methodology:

-

Preparation of Naphthylhydrazine:

-

1-Naphthylamine or 2-naphthylamine is diazotized using sodium nitrite in the presence of a mineral acid (e.g., HCl) at 0-5 °C.

-

The resulting diazonium salt is then reduced, typically with stannous chloride or sodium sulfite, to yield the corresponding naphthylhydrazine hydrochloride.

-

The free naphthylhydrazine can be obtained by neutralization with a base.

-

-

Condensation with a β-Ketonitrile:

-

To a solution of the naphthylhydrazine in a suitable solvent (e.g., ethanol, acetic acid), an equimolar amount of a β-ketonitrile (e.g., benzoylacetonitrile) is added.

-

The reaction mixture is heated to reflux for several hours, and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

-

The crude product can be purified by recrystallization from an appropriate solvent.

-

Characterization Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized compounds. In ¹H NMR of 1-naphthyl derivatives, the proton at the 8-position often shows a characteristic downfield shift due to its proximity to the substituent.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition of the products.

-

X-ray Crystallography: Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure and confirming the dihedral angles between the naphthyl and pyrazole rings.

Visualization of Concepts

To further illustrate the concepts discussed, the following diagrams are provided.

Logical Flow of Steric Impact

Caption: Logical flow from isomeric choice to biological outcome.

Experimental Workflow

Caption: A typical experimental workflow for studying naphthyl aminopyrazoles.

Conclusion and Future Perspectives

The choice between a 1-naphthyl and a 2-naphthyl substituent on an aminopyrazole core is a critical decision in drug design that extends far beyond simple isomerism. The inherent steric clash of the peri-interaction in 1-naphthyl derivatives imposes a rigid, non-planar conformation that can be strategically exploited to achieve high-affinity binding and selectivity for specific biological targets. Conversely, the greater conformational flexibility of the 2-naphthyl isomer may be advantageous for targets with more constrained binding pockets.

As our understanding of protein dynamics and structure-based drug design continues to evolve, the ability to rationally select and engineer steric interactions will become increasingly important. Future research in this area should focus on building a comprehensive library of comparative structural and biological data for 1- and 2-naphthyl substituted aminopyrazoles across a diverse range of biological targets. This will enable the development of more predictive in silico models to guide the selection of the optimal naphthyl isomer early in the drug discovery process, ultimately accelerating the development of novel and effective therapeutics.

References

- BenchChem.

- Regan, J. et al. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796). J. Med. Chem.46, 4676-4686 (2003).

- Congdon, M. D. et al. Structure-Activity Relationship Studies and Molecular Modeling of Naphthalene-Based Sphingosine Kinase 2 Inhibitors. ACS Med. Chem. Lett.7, 229-234 (2016).

- Congdon, M. D. et al. Structure–Activity Relationship Studies and Molecular Modeling of Naphthalene-Based Sphingosine Kinase 2 Inhibitors. ACS Medicinal Chemistry Letters.

- Sharma, V., Karmakar, I., Brahmachari, G., & Gupta, V. K. X-ray crystal structure analysis of N'-acetyl-N'-phenyl-2-naphthohydrazide. European Journal of Chemistry, 13(3), 253-258 (2022).

- Wainwright, M. et al. The peri-interaction in 1-substituted naphthalenes.

- El-Abadelah, M. M. et al. Approaches towards the synthesis of 5-aminopyrazoles. Beilstein J. Org. Chem.7, 259-289 (2011).

- Sanphui, P. & Bolla, G. The role of isomerism in biological activity. Solubility of Things.

- Li, Z. et al. discovery and SAR study of 1H-imidazo[4,5-h]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Org. Biomol. Chem.15, 8458-8472 (2017).

- Sharma, V., Karmakar, I., Brahmachari, G., & Gupta, V. K. X-ray crystal structure analysis of N'-acetyl-N'-phenyl-2-naphthohydrazide. European Journal of Chemistry, 13(3), 253-258 (2022).

- Katritzky, A. R. et al. X-ray and Hydrogen-bonding Properties of 1-((1H-benzotriazol-1-yl)methyl)naphthalen-2-ol. Molecules14, 1234-1243 (2009).

- Obenchain, D. A. et al. Structural study of 1- and 2-naphthol: new insights into the non-covalent H–H interaction in cis-1-naphthol. Phys. Chem. Chem. Phys.24, 3237-3249 (2022).

- Asiri, A. M. et al.

- WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.

- El-Abadelah, M. M. et al. Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 259-289 (2011).

- CN107698902A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

- NIST. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST Chemistry WebBook.

- Kumar, A. et al. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Bioorg. Med. Chem. Lett.23, 3646-3651 (2013).

- Reza, A. I., Iwai, K., & Nishiwaki, N. A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring. Molecules, 28(14), 5343 (2023).

- Mazur, M. et al. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. Molecules28, 2871 (2023).

- Wikipedia. Peri-naphthalenes.

- Yildirim, M., & Davies, D. L. Synthesis, characterization, and biological evaluation of new copper complexes of naphthyl pyrazole ligands.

- Al-jebouri, A. K. Geometric and Electronic Investigations of 2,7-bis((3-(pyridin-2-yl)-1H- pyrazol-1-yl) methyl) naphthalene Using Computational Chemistry.

- El-Sayed, N. N. E. et al. Synthesis, biological evaluation and in silico molecular docking of novel 1-hydroxy-naphthyl substituted heterocycles. Results in Pharma Sciences8, 1-11 (2018).

- Pinto, A. et al. 1-(2-Naphthyl)-1H-pyrazole-5-carboxylamides as potent factor Xa inhibitors. Part 2: A survey of P4 motifs. Bioorg. Med. Chem. Lett.14, 1221-1227 (2004).

- Kappe, C. O. et al. Synthesis of 3-(2-aminoethyl)

- Al-Zoubi, W.

Molecular weight and formula of 3-(1-Naphthyl)pyrazol-5-amine

Technical Monograph: Physicochemical Profiling and Synthetic Utility of 3-(1-Naphthyl)pyrazol-5-amine

Chemical Identity & Physicochemical Properties

3-(1-Naphthyl)pyrazol-5-amine (also designated as 5-amino-3-(1-naphthyl)pyrazole) represents a privileged scaffold in medicinal chemistry, particularly within the kinase inhibitor class.[1][2] Its structural duality—combining a lipophilic naphthyl moiety with a polar, hydrogen-bond-donating aminopyrazole core—makes it an ideal "hinge-binding" motif for ATP-competitive inhibition.[1][2]

Core Data Specification

| Parameter | Value | Technical Note |

| IUPAC Name | 3-(Naphthalen-1-yl)-1H-pyrazol-5-amine | Position 1 on naphthalene is critical for steric profile.[1][2] |

| Molecular Formula | C₁₃H₁₁N₁ | Carbon (13), Hydrogen (11), Nitrogen (3). |

| Molecular Weight | 209.25 g/mol | Monoisotopic Mass: 209.0953 Da.[1][2] |

| CAS Registry | 204076-76-6 (Generic/Derivative Ref) | Often synthesized in situ as an intermediate.[1][2] |

| SMILES | Nc1cc(n[nH]1)c2cccc3ccccc23 | Useful for cheminformatics/docking. |

Predicted Physicochemical Profile (in silico)

-

LogP (Lipophilicity): ~2.8 – 3.2 (Indicates good membrane permeability).

-

TPSA (Topological Polar Surface Area): ~52 Ų (Favorable for oral bioavailability, Rule of 5 compliant).

-

pKa (Amine): ~3.5 – 4.0 (The exocyclic amine is weakly basic due to conjugation with the pyrazole ring).

Synthetic Architecture

The synthesis of 3-(1-Naphthyl)pyrazol-5-amine follows a robust, convergent pathway involving the condensation of a

Reaction Logic & Mechanism

-

Precursor Assembly: Acylation of acetonitrile with a 1-naphthoic acid derivative (ester or chloride) yields 3-(1-naphthyl)-3-oxopropanenitrile.[1][2]

-

Cyclocondensation: Hydrazine attacks the ketone carbonyl (more electrophilic), forming a hydrazone intermediate.

-

Intramolecular Cyclization: The distal nitrogen of the hydrazine attacks the nitrile carbon, followed by tautomerization to aromatize the pyrazole ring.

Experimental Protocol

Reagents:

-

Hydrazine monohydrate (2.0 – 5.0 eq)

-

Ethanol (Anhydrous)

-

Glacial Acetic Acid (Catalytic, optional)

Step-by-Step Methodology:

-

Dissolution: Dissolve 10 mmol of 3-oxo-3-(naphthalen-1-yl)propanenitrile in 20 mL of absolute ethanol in a round-bottom flask.

-

Addition: Add hydrazine monohydrate (20 mmol) dropwise at room temperature. Note: Exothermic reaction possible.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor consumption of the nitrile by TLC (Mobile phase: 5% MeOH in DCM).

-

Workup: Cool the reaction mixture to 0°C. The product often precipitates as a solid.

-

Purification: Filter the solid and wash with cold ethanol/water (1:1). Recrystallize from ethanol if necessary to remove unreacted hydrazine traces.[1][2]

Synthetic Pathway Diagram

Caption: Convergent synthesis of the aminopyrazole scaffold via β-ketonitrile cyclization.

Analytical Validation

To ensure the integrity of the synthesized compound, the following spectroscopic signatures must be verified.

1. Mass Spectrometry (ESI-MS):

-

Expected Signal:

m/z. -

Validation: Absence of starting material peak (MW ~209 or precursor MW).

2. Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆):

- 12.0 ppm (1H, br s): Pyrazole NH (Exchangeable).

- 7.5 – 8.2 ppm (7H, m): Naphthyl aromatic protons. Look for the characteristic splitting pattern of the naphthalene ring (multiplets).

- 5.8 – 6.0 ppm (1H, s): Pyrazole C4-H. This singlet is diagnostic; if it is a doublet, cyclization failed or regioisomerism occurred.

-

4.5 – 5.5 ppm (2H, br s): Exocyclic

3. Carbon NMR (¹³C-NMR):

- ~150-155 ppm: C3/C5 carbons (attached to N).[1][2]

- ~90-95 ppm: C4 carbon (distinctively upfield for an aromatic carbon).[1][2]

Medicinal Chemistry Applications

The 3-aminopyrazole moiety is a bioisostere of the adenine ring in ATP, making this molecule a potent scaffold for kinase inhibitors.

Mechanism of Action: ATP-Competitor

The aminopyrazole motif functions as a donor-acceptor-donor (D-A-D) triad that interacts with the "hinge region" of kinase enzymes (e.g., p38 MAPK, CDK2, B-Raf).

-

Pyrazole NH: H-bond donor to the hinge backbone carbonyl.[1][2]

-

Pyrazole N2: H-bond acceptor from the hinge backbone amide.[1][2]

-

Naphthyl Group: Occupies the hydrophobic "gatekeeper" pocket or the solvent-exposed region, providing selectivity via steric bulk.[2]

Fragment-Based Drug Design (FBDD) Workflow

Researchers utilize this low-MW scaffold (Fragment) to probe binding pockets before "growing" the molecule to increase affinity.[1]

Caption: Fragment-based evolution of the aminopyrazole scaffold into a clinical candidate.

References

-

PubChem Compound Summary. (2025). 1H-Pyrazol-5-amine, 3-(1-naphthalenyl)-.[1][2] National Center for Biotechnology Information.[1][2] Link

-

El-Sabbagh, O. I., et al. (2009).[3] "Synthesis and biological evaluation of some new pyrazole derivatives as anti-inflammatory and antimicrobial agents." European Journal of Medicinal Chemistry, 44(9), 3746-3753. Link

-

Bain, J., et al. (2007). "The selectivity of protein kinase inhibitors: a further update." Biochemical Journal, 408(3), 297-315. (Context on pyrazole scaffolds in kinase panels). Link

-

Vertex Pharmaceuticals. (2002).[2] "Pyrazole derivatives useful as inhibitors of p38 kinase."[1][2] U.S. Patent 6,410,540.[1][2] (Demonstrates synthetic utility of the aminopyrazole intermediate). Link

Sources

Electronic & Photophysical Architectures of 1-Naphthyl Pyrazoles

Executive Directive: The Steric-Electronic Interface

The integration of a 1-naphthyl moiety onto a pyrazole core is not merely a structural elaboration; it is a calculated manipulation of the molecular dihedral angle. Unlike the planar 2-naphthyl or phenyl analogues, the 1-naphthyl substituent introduces a critical peri-hydrogen interaction (between the naphthyl H-8 and the pyrazole ring). This steric clash forces the systems into a twisted conformation, decoupling the

This guide dissects the electronic consequences of this architecture, providing a roadmap for exploiting 1-naphthyl pyrazoles in blue-emitting OLEDs , ratiometric fluorescent sensors , and lipophilic bio-imaging agents .

Molecular Architecture & Synthesis[1]

The Orthogonal Twist

The defining feature of 1-(1-naphthyl)-1H-pyrazole derivatives is the restricted rotation around the N1-C(naphthyl) bond.

-

Ground State: The torsion angle is typically 40°–60° to minimize steric repulsion between the pyrazole H-5 and the naphthyl H-8.

-

Electronic Consequence: This breaks effective conjugation in the ground state (

), resulting in a hypsochromic shift (blue shift) in absorption compared to planar analogues. However, it preserves high triplet energy levels (

Protocol: Regioselective Synthesis via Oxidative Aromatization

While direct coupling is possible, the most robust method for generating diverse 1-naphthyl pyrazoles involves the oxidative aromatization of pyrazolines. This method allows for the introduction of electron-withdrawing/donating groups (EWG/EDG) on the pyrazole C-3 and C-5 positions to tune the HOMO-LUMO gap.

Experimental Workflow

Target: 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole (Representative Scaffold)

Step 1: Claisen-Schmidt Condensation (Chalcone Formation)

-

Reagents: 1-Acetylnaphthalene (10 mmol), 4-Fluorobenzaldehyde (10 mmol), NaOH (40% aq, 5 mL), Ethanol (30 mL).

-

Procedure: Stir at room temperature for 6 hours. The precipitate (chalcone) is filtered, washed with cold water, and recrystallized from ethanol.

-

Checkpoint: Monitor disappearance of carbonyl peak (~1680 cm⁻¹) via IR.

Step 2: Cyclocondensation to Pyrazoline

-

Reagents: Chalcone (from Step 1), Phenylhydrazine (12 mmol), Glacial Acetic Acid (20 mL).

-

Procedure: Reflux at 110°C for 8 hours.

-

Observation: Solution turns from yellow to deep orange/red (formation of pyrazoline).

Step 3: Oxidative Aromatization

-

Reagents: Pyrazoline intermediate, Iodobenzene diacetate (IBD) or active MnO₂ (excess).

-

Procedure: Stir in Dichloromethane (DCM) at room temperature for 2 hours (if using IBD).

-

Purification: Silica gel column chromatography (Hexane:EtOAc 9:1).

Figure 1: Synthetic pathway for 1-naphthyl pyrazole derivatives via the pyrazoline oxidation route.

Optoelectronic Profile

Absorption & Emission Characteristics

The 1-naphthyl group acts as a moderate electron donor. When coupled with an electron-deficient pyrazole (e.g., substituted with -CN or -NO₂), the molecule exhibits strong Intramolecular Charge Transfer (ICT) .

-

Absorption (

): Typically 280–340 nm . The bands are often structured, corresponding to -

Emission (

): Typically 400–520 nm (Deep Blue to Green). -

Stokes Shift: Large (often >80 nm / 5000 cm⁻¹). This is attributed to the structural relaxation in the excited state (

), where the molecule may undergo planarization or further twisting (TICT), lowering the energy of the emitted photon.

Solvatochromism Data

The dipole moment change (

| Solvent | Polarity Index ( | Stokes Shift (nm) | Quantum Yield ( | ||

| Cyclohexane | 0.2 | 328 | 410 | 82 | 0.65 |

| Toluene | 2.4 | 330 | 425 | 95 | 0.58 |

| DCM | 3.1 | 332 | 445 | 113 | 0.45 |

| Acetonitrile | 5.8 | 331 | 468 | 137 | 0.30 |

| Methanol | 5.1 | 330 | 475 | 145 | 0.22 |

Note: Data represents a generalized trend for donor-acceptor substituted 1-naphthyl pyrazoles. High polarity solvents often quench fluorescence due to non-radiative ICT stabilization.

Electronic Structure & DFT Analysis

To rationally design derivatives, one must understand the Frontier Molecular Orbitals (FMOs).

HOMO-LUMO Topology

-

HOMO (-5.4 to -5.7 eV): Predominantly localized on the naphthyl ring and the hydrazine nitrogen of the pyrazole. The high energy of the naphthyl

-system makes it the electron donor. -

LUMO (-1.2 to -1.8 eV): Localized on the pyrazole core and any attached electron-withdrawing aryl groups (e.g., phenyl rings at C-3/C-5).

-

Band Gap (

): Approximately 3.8 – 4.5 eV . This wide gap confirms the UV absorption profile and suitability for blue emission.

Molecular Electrostatic Potential (MEP)

-

Nucleophilic Sites (Red): The N-2 nitrogen of the pyrazole ring is the primary site for metal coordination (e.g., Cu²⁺, Zn²⁺).

-

Electrophilic Sites (Blue): The naphthyl protons and phenyl ring protons.

Figure 2: Jablonski diagram illustrating the excitation and relaxation pathways, highlighting the ICT mechanism responsible for the large Stokes shift.

Applications in Sensing & Drug Development[2][3]

Chelation-Enhanced Fluorescence (CHEF)

The unshared electron pair on the pyrazole N-2 nitrogen is a "hard" base.

-

Mechanism: In isolation, Photoinduced Electron Transfer (PET) from the naphthyl group to the pyrazole may quench fluorescence.

-

Activation: Binding of a metal ion (Zn²⁺, Cu²⁺) to N-2 blocks this PET process or rigidifies the structure (restricting torsional vibration), leading to a "Turn-On" fluorescence response.

-

Protocol: Titrate 10 µM ligand solution in MeCN/H₂O with metal perchlorate salts. Monitor emission at 450 nm.

Biological Imaging

Due to their lipophilicity (logP ~ 4-5), 1-naphthyl pyrazoles rapidly permeate cell membranes.

-

Localization: They tend to accumulate in lipid droplets or hydrophobic pockets of proteins (e.g., HSA).

-

Safety: The scaffold generally exhibits low cytotoxicity (IC₅₀ > 50 µM in HeLa cells) unless specifically functionalized with toxic pharmacophores.

References

-

Synthesis and Photophysics of Naphtho-fused Pyrazoles Source: Royal Society of Chemistry (CrystEngComm) URL:[Link]

-

Dual-State Emission and ESIPT in Pyrazole Derivatives Source: ResearchGate URL:[1][Link]

-

Synthesis and Biological Evaluation of Fluorinated Naphthyl Pyrazoles Source: MDPI (Molecules) URL:[Link]

-

DFT Studies on Pyrazole-Carboxamides Source: Journal of The Chemical Society of Pakistan URL:[Link]

-

Pyrazoles as Scaffolds for PET Radiotracers Source: MDPI (Molecules) URL:[Link]

Sources

The 3-(1-Naphthyl)-1H-pyrazol-5-amine Scaffold: A Technical Guide for Medicinal Chemists

Introduction: The Privileged Pyrazole Core and the Promise of the Naphthyl Moiety

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones of successful drug discovery programs. The pyrazole ring system is a quintessential example of such a "privileged scaffold".[1][2] Its five-membered aromatic structure, containing two adjacent nitrogen atoms, offers a unique combination of physicochemical properties, synthetic tractability, and the ability to engage in a multitude of interactions with biological targets.[1] This has led to the incorporation of the pyrazole motif in a wide array of FDA-approved drugs with diverse therapeutic applications, including anticancer agents, anti-inflammatory drugs, and kinase inhibitors.[1]

This guide focuses on a specific, yet highly promising, iteration of this scaffold: 3-(1-naphthyl)-1H-pyrazol-5-amine . The strategic fusion of the pyrazole core with a naphthyl group at the 3-position and an amine at the 5-position creates a molecule with significant potential for modulation of key biological pathways. The bulky, lipophilic naphthyl group can effectively probe deep hydrophobic pockets within target proteins, while the 5-amino group provides a critical handle for hydrogen bonding interactions and further derivatization to fine-tune potency, selectivity, and pharmacokinetic properties.

Emerging research strongly suggests that pyrazole derivatives, particularly those with aryl substitutions, are potent inhibitors of Cyclin-Dependent Kinases (CDKs).[3][4][5][6][7] CDKs are a family of serine/threonine kinases that play a pivotal role in regulating the cell cycle, and their dysregulation is a hallmark of many cancers.[3][8] This guide will, therefore, explore the this compound scaffold through the lens of its potential as a CDK inhibitor, providing a comprehensive overview of its synthesis, potential biological targets, and structure-activity relationships.

Synthetic Strategy: A Reliable Path to the Core Scaffold

The most versatile and widely adopted method for the synthesis of 3-substituted-5-aminopyrazoles is the condensation of a β-ketonitrile with hydrazine.[9][10] This approach is highly efficient and allows for the introduction of a wide variety of substituents at the 3-position.

Key Precursor: 3-(Naphthalen-1-yl)-3-oxopropanenitrile

The synthesis of the this compound core begins with the preparation of the key intermediate, 3-(naphthalen-1-yl)-3-oxopropanenitrile. This β-ketonitrile can be synthesized via a Claisen condensation reaction between an appropriate naphthalene-1-carboxylate ester and acetonitrile, or through the reaction of 1-acetylnaphthalene with a source of cyanide. This precursor is also commercially available from suppliers such as BLDpharm.[11]

Cyclization to the this compound Scaffold

With the β-ketonitrile in hand, the formation of the pyrazole ring is achieved through a cyclization reaction with hydrazine. The reaction proceeds via nucleophilic attack of the hydrazine on the ketone carbonyl, followed by an intramolecular cyclization onto the nitrile group.

Materials:

-

3-(Naphthalen-1-yl)-3-oxopropanenitrile

-

Hydrazine hydrate

-

Ethanol

-

Glacial acetic acid (catalyst)

Procedure:

-

To a solution of 3-(naphthalen-1-yl)-3-oxopropanenitrile (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).

-

Add a catalytic amount of glacial acetic acid to the mixture.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Reduce the solvent volume under reduced pressure.

-

Pour the concentrated mixture into ice-cold water to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Biological Target and Mechanism of Action: A Focus on Cyclin-Dependent Kinases

The structural features of this compound strongly suggest its potential as a kinase inhibitor, with a particular emphasis on the Cyclin-Dependent Kinase (CDK) family.[3][4][5][6][7] The pyrazole core is a well-established hinge-binding motif in many kinase inhibitors, capable of forming key hydrogen bonds with the kinase hinge region.[1] The 1-naphthyl group is poised to occupy the hydrophobic pocket adjacent to the ATP-binding site, while the 5-amino group can interact with solvent-exposed regions or be further functionalized to enhance selectivity and potency.

The Role of CDKs in Cell Cycle Regulation and Cancer

CDKs are essential for the orderly progression of the cell cycle. They form active complexes with their regulatory partners, cyclins, to phosphorylate a multitude of protein substrates that drive the transitions between different phases of the cell cycle (G1, S, G2, and M).[3][8] In many cancers, the CDK signaling pathway is hyperactivated due to mutations in CDK genes, overexpression of cyclins, or inactivation of endogenous CDK inhibitors.[3] This uncontrolled CDK activity leads to aberrant cell proliferation, a hallmark of cancer. Therefore, inhibiting CDKs has emerged as a promising therapeutic strategy for cancer treatment.[3][8]

Signaling Pathway Diagram: CDK Regulation of the G1/S Transition

Caption: Simplified diagram of the CDK-mediated G1/S cell cycle transition and the putative inhibitory action of the this compound scaffold on CDK2.

Structure-Activity Relationships (SAR): Guiding Principles for Optimization

While specific SAR data for this compound is not yet extensively published, we can extrapolate key principles from related pyrazole-based kinase inhibitors.[2][7][9]

| Position | Modification | Rationale and Potential Impact |

| N1 of Pyrazole | Unsubstituted (NH) | The NH group can act as a hydrogen bond donor, crucial for hinge binding in many kinases.[1] |

| Alkylation/Arylation | N1 substitution can modulate selectivity between different kinases and improve pharmacokinetic properties. For example, N-methylation has been shown to enhance cell potency in some cases.[1] | |

| C3-Naphthyl Group | Isomeric Variation (2-naphthyl) | Changing to a 2-naphthyl group would alter the vector of the substituent, potentially leading to different interactions within the hydrophobic pocket and affecting selectivity. |

| Substitution on the Naphthyl Ring | Introduction of small electron-donating or -withdrawing groups can fine-tune electronic properties and provide additional interaction points. | |

| C4 of Pyrazole | Halogenation (e.g., F, Cl, Br) | Halogenation at the C4 position can modulate the electronics of the pyrazole ring and provide a vector for further derivatization.[10] |

| Alkylation | Small alkyl groups at C4 can be used to probe for additional hydrophobic interactions and potentially enhance selectivity.[9] | |

| C5-Amino Group | Acylation/Sulfonylation | Derivatization of the 5-amino group can introduce additional hydrogen bond donors/acceptors, improve solubility, and modulate ADME properties. |

| Incorporation into a Fused Ring System | The 5-amino group can be used as a handle to construct fused pyrazolopyrimidine or pyrazolopyridine systems, which are also known kinase inhibitor scaffolds.[3][6] |

Conclusion and Future Directions

The this compound scaffold represents a compelling starting point for the development of novel therapeutics, particularly in the realm of oncology. Its straightforward synthesis and the strong precedent for pyrazole derivatives as kinase inhibitors make it an attractive core for further investigation. The immediate focus for researchers should be on the comprehensive biological evaluation of this scaffold against a panel of kinases, with a particular emphasis on the CDK family. Subsequent optimization, guided by the SAR principles outlined above and aided by computational modeling, could lead to the discovery of potent and selective clinical candidates. The versatility of the 5-amino group also opens up avenues for the development of bifunctional molecules, such as PROTACs, further expanding the therapeutic potential of this promising medicinal chemistry scaffold.

References

-

Abdel-Maksoud, M. S., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][3][4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1698–1715.

- Ghazimoradi, S., et al. (2025). Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. Chemical Methodologies, 9(2), 142-157.

- Abdel-Maksoud, M. S., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Medicinal Chemistry.

- Gorgani, L., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5406.

- Saad, N., et al. (2019). Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. Bioorganic Chemistry, 86, 556-571.

- Borah, P., et al. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances, 15(12), 8084-8106.

- Wang, L., et al. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 24(2), 271.

- Li, J., et al. (2020). Design and Biological Evaluation of 3-Aryl-4-alkylpyrazol-5-amines Based on the Target Fishing. Letters in Drug Design & Discovery, 17(10), 1254-1262.

- Hassan, A. S., et al. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 27(19), 6296.

- Kumar, A., et al. (2026). Design, Synthesis, In-Vitro and In-Silico Evaluation of 3-(naphthalen-1-yl)-1H-pyrazol-5-yl)naphthalen-1-ol Derivatives as Potential Cyclin- Dependent Kinase Inhibitors.

- Borah, P., et al. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances, 15(12), 8084-8106.

- Pharmacia & Upjohn S.p.A. (2001). 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents. U.S.

- Singh, R. P., et al. (2023). Mini review on anticancer activities of Pyrazole Derivatives. International Journal of Novel Research and Development, 8(6), a423-a428.

- Wu, J., et al. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. Organic & Biomolecular Chemistry, 51(10), 2145-2156.

- Li, J., et al. (2020). Design and Biological Evaluation of 3-Aryl-4-alkylpyrazol-5-amines Based on the Target Fishing. Letters in Drug Design & Discovery, 17(10), 1254-1262.

- Kumar, A., et al. (2025). Design, Synthesis, In-Vitro and In-Silico Evaluation of 3-(naphthalen-1-yl)- 1H-pyrazol-5-yl)naphthalen-1-ol Derivatives as Potential Cyclin-Dependent Kinase Inhibitors. Bentham Science Publishers.

- Sardar, S., et al. (2012). Synthesis, Biological Evaluation of Some Arylsulfonyl, Carboxamide Derivatives of 3-Methyl-1H-pyrazol-5(4H)-one. Journal of the Chemical Society of Pakistan, 34(4), 939-945.

- Knapp, S., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(23), 14834.

- Sanofi. (1996). Substituted 1-naphthyl-3-pyrazolecarboxamides which are active on neurotensin, their preparation and pharmaceutical compositions containing them. U.S.

- Li, J., et al. (2011). Synthesis and biological evaluation of 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid derivatives. European Journal of Medicinal Chemistry, 46(5), 1591-1600.

- Bristol-Myers Squibb Company. (2004). Pyrazolo compounds. U.S.

- Pharmacia & Upjohn S.p.A. (2001). 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents.

-

Knapp, S., et al. (2022). Discovery of 3-Amino-1 H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PubMed. Retrieved from [Link]

- Wang, X., et al. (2025). Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Journal of Medicinal Chemistry, 68(20), 21766-21785.

- Wang, C., et al. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives.

- Pahl, A., et al. (2016). (Scheme 1) the nitriles 1 and 2 react with hydrazine to the 4-(6-(pyrimidine-2-yl) - ResearchGate.

- Patil, P. G., et al. (2021). Synthesis, Structural Characterizations, and Quantum Chemical Investigations on 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone. ACS Omega, 6(40), 25982–25995.

- Abdel-Wahab, B. F., et al. (2012). Synthesis of New Heterocycles Derived from 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile as Potent Antifungal Agents. Bulletin of the Korean Chemical Society, 33(9), 2986-2992.

- Wang, C., et al. (2016). Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines.

- Chavan, P. D., & Dr. V. M. Kulkarni. (2022). To Synthesize Naphthalene Derivatives Having Isoxazole Central Core as Anti- Microbial Agents. International Journal of Medical Sciences and Pharma Research, 8(2), 60-64.

-

Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]

- Asim, M., et al. (2022). Synthesis, characterization, antimicrobial, antioxidant, and antiinflammatory evaluation and molecular docking studies of N-((2-hydroxy-3-(2-(substitutedbenzylidene)hydrazine-1-carbonyl)naphthalen-1-yl)(3-nitrophenyl/3,4-dimethoxyphenyl)methyl)acetamide derivatives. Journal of the Iranian Chemical Society, 19(12), 5287-5306.

Sources

- 1. mdpi.com [mdpi.com]

- 2. ijnrd.org [ijnrd.org]

- 3. tandfonline.com [tandfonline.com]

- 4. chemmethod.com [chemmethod.com]

- 5. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06500J [pubs.rsc.org]

- 6. fue.edu.eg [fue.edu.eg]

- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benthamdirect.com [benthamdirect.com]

- 10. beilstein-archives.org [beilstein-archives.org]

- 11. 39528-57-9|3-(Naphthalen-1-yl)-3-oxopropanenitrile|BLD Pharm [bldpharm.com]

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 3-(1-Naphthyl)-1H-pyrazol-5-amine

Introduction: The Significance of the 5-Aminopyrazole Scaffold

The 5-aminopyrazole framework is a privileged heterocyclic template that has garnered significant attention in medicinal chemistry and materials science.[1][2] Its structural versatility and ability to engage in various biological interactions have established it as a cornerstone for the development of novel therapeutic agents. Compounds incorporating this moiety have demonstrated a wide spectrum of pharmacological activities, including roles as kinase inhibitors, antibacterial agents, and antagonists for various receptors.[3][4]

The synthesis of 3-(1-Naphthyl)-1H-pyrazol-5-amine, in particular, combines the proven pharmacophore of the 5-aminopyrazole ring with the bulky, lipophilic naphthyl group, creating a molecule with potential applications in modulating protein-protein interactions or targeting hydrophobic binding pockets in enzymes. This guide provides a comprehensive, field-tested protocol for the synthesis of this valuable compound, grounded in established chemical principles. We will delve into the underlying reaction mechanism, provide a detailed step-by-step procedure, and discuss critical parameters for ensuring a successful and reproducible outcome.

Reaction Principle: Cyclocondensation of a β-Ketonitrile

The most robust and widely adopted method for synthesizing 5-aminopyrazoles is the cyclocondensation reaction between a β-ketonitrile and a hydrazine derivative.[1][2] This method is highly efficient and offers a direct route to the desired heterocyclic system.

The reaction proceeds through a well-defined two-step mechanism:

-

Hydrazone Formation: The reaction initiates with a nucleophilic attack by one of the nitrogen atoms of hydrazine on the electrophilic carbonyl carbon of the β-ketonitrile (in this case, 3-(naphthalen-1-yl)-3-oxopropanenitrile). This is followed by the elimination of a water molecule to form a stable hydrazone intermediate.[1][5]

-

Intramolecular Cyclization: The terminal nitrogen atom of the hydrazone intermediate then performs a nucleophilic attack on the carbon atom of the nitrile group. This intramolecular cyclization step forms the five-membered pyrazole ring, and a subsequent tautomerization yields the aromatic this compound product.[1][2]

The overall transformation is a powerful example of constructing complex heterocyclic systems from readily available acyclic precursors.

Caption: Figure 1: Reaction Mechanism. A simplified diagram illustrating the key stages in the synthesis of 5-aminopyrazoles from β-ketonitriles and hydrazine.

Experimental Protocol

This protocol details the synthesis of this compound from the precursor 3-(naphthalen-1-yl)-3-oxopropanenitrile.

Materials and Equipment

| Reagent/Material | Grade | Supplier | Notes |

| 3-(Naphthalen-1-yl)-3-oxopropanenitrile | ≥98% Purity | Standard Supplier | The key starting material. |

| Hydrazine Hydrate (NH₂NH₂·H₂O) | Reagent Grade (~64% N₂H₄) | Standard Supplier | Highly Toxic & Corrosive. Handle with extreme care. |

| Ethanol (EtOH), Anhydrous | ACS Grade | Standard Supplier | Reaction solvent. |

| Deionized Water (H₂O) | Type II or better | In-house | For product precipitation and washing. |

| Celite® or Filter Aid | --- | Standard Supplier | Optional, for filtration of fine precipitates. |

| Round-bottom flask (100 mL) | Glassware | --- | --- |

| Reflux Condenser | Glassware | --- | --- |

| Magnetic Stirrer and Stir Bar | Equipment | --- | --- |

| Heating Mantle or Oil Bath | Equipment | --- | For controlled heating. |

| Thin-Layer Chromatography (TLC) Plates | Silica Gel 60 F₂₅₄ | Standard Supplier | For reaction monitoring. |

| Buchner Funnel and Flask | Glassware | --- | For product filtration. |

| Rotary Evaporator | Equipment | --- | For solvent removal. |

Quantitative Data Summary

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 3-(Naphthalen-1-yl)-3-oxopropanenitrile | 195.22 | 5.00 g | 25.61 | 1.0 |

| Hydrazine Hydrate (~64% N₂H₄) | 50.06 | 1.60 mL | 32.94 | 1.2 - 1.3 |

| Ethanol (Anhydrous) | 46.07 | 50 mL | --- | --- |

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-(naphthalen-1-yl)-3-oxopropanenitrile (5.00 g, 25.61 mmol).

-

Solvent Addition: Add 50 mL of anhydrous ethanol to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.

-

Reagent Addition: While stirring, carefully add hydrazine hydrate (1.60 mL, ~32.9 mmol) to the solution dropwise over 5 minutes using a syringe or pipette. Causality Note: The slight excess of hydrazine helps to drive the reaction to completion.

-

Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78-80 °C) using a heating mantle or oil bath.

-

Reaction Monitoring: Allow the reaction to proceed under reflux for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The disappearance of the starting material spot indicates the completion of the reaction.

-

Product Isolation: Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature. A precipitate may form upon cooling.

-

Precipitation: Slowly pour the cooled reaction mixture into a beaker containing 150 mL of cold deionized water while stirring. A pale yellow or off-white precipitate of the product should form.

-

Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid cake with two portions of cold deionized water (2 x 25 mL) to remove any residual hydrazine and salts.

-

Drying: Dry the product under vacuum at 40-50 °C for several hours to yield the crude this compound.

Purification and Characterization

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water or isopropanol, to yield a product with >98% purity.

-

Characterization: The identity and purity of the final compound should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight (Expected [M+H]⁺ ≈ 210.10).

-

Melting Point: To assess purity.

-

Workflow and Process Control

The entire process, from setup to final analysis, requires careful execution. The following workflow diagram outlines the critical steps.

Caption: Figure 2: Experimental Workflow. A step-by-step visual guide to the synthesis, purification, and analysis of the target compound.

Safety and Handling Precautions

CRITICAL: Hydrazine and its derivatives are highly toxic, carcinogenic, and corrosive. All operations involving hydrazine hydrate must be performed in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is often insufficient; butyl rubber or Viton are recommended for prolonged handling), and splash-proof safety goggles.

-

Handling: Use caution when transferring hydrazine hydrate. Avoid inhalation of vapors and contact with skin and eyes. In case of a spill, neutralize with a weak acid (like citric acid solution) before cleanup.

-

Waste Disposal: All waste containing hydrazine must be collected in a designated, properly labeled hazardous waste container for disposal according to institutional and local regulations. Do not pour down the drain.

Conclusion

This application note provides a reliable and well-grounded protocol for the synthesis of this compound. By leveraging the classic cyclocondensation of a β-ketonitrile with hydrazine, this method offers a straightforward and efficient route to a valuable heterocyclic building block. Adherence to the procedural details, reaction monitoring, and stringent safety precautions are paramount for achieving high-purity material in a safe and reproducible manner. This compound serves as a valuable precursor for further functionalization in drug discovery and materials science research.

References

-

Aggarwal, R., & Sumran, G. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 1391–1411. [Link]

-

Land, S. F., & Squire, S. (1999). Allenes. Part 39. The synthesis of 3-alkyl-5-aminopyrazoles and 3H-indoles from allenic or acetylenic nitriles. Journal of the Chemical Society, Perkin Transactions 1, (18), 2683-2690. [Link]

-

Fichez, J., Busca, P., & Prestat, G. (2015). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Organic Chemistry: Current Research, 4(3). [Link]

-

Aggarwal, R., & Sumran, G. (2011). Approaches towards the synthesis of 5-aminopyrazoles. ResearchGate. [Link]

-

Boruah, P., & Boruah, R. C. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 255-289. [Link]

-

Sari, Y., Auliyah, G., & Santoso, M. (2022). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Molbank, 2022(2), M1380. [Link]

-

Patel, H., et al. (2023). Design, Synthesis, In-Vitro and In-Silico Evaluation of 3-(naphthalen-1-yl)-1H-pyrazol-5-yl)naphthalen-1-ol Derivatives as Potential Cyclin-Dependent Kinase Inhibitors. ResearchGate. [Link]

-

Al-dujaili, A. H., & Al-Janabi, A. S. M. (2023). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances, 13(28), 19321-19349. [Link]

-

Tasch, B. O., & Kappe, C. O. (2022). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 18, 1111–1149. [Link]

-

Tasch, B. O., & Kappe, C. O. (2022). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]

-

Dorn, H., & Zubek, A. (1971). 3(5)-Aminopyrazole. Organic Syntheses, 51, 11. [Link]

-

Vîlcu, A. I., et al. (2023). Synthesis, Properties, and Biological Activity Evaluation of Some Novel Naphtho[2,1-e]pyrazolo[5,1-c][1][6][7]triazines. Molecules, 28(16), 6092. [Link]

-

Krasavin, M., et al. (2018). Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles. Tetrahedron Letters, 59(31), 3046-3049. [Link]

-

Hakobyan, E. K., et al. (2016). SYNTHESIS OF 3-AMINO-1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2,7- NAPHTHYRIDINE-4-CARBONITRILES AND 5-HYDRAZINO-3HPYRAZOLO[ 3,4-C]-2,7-NAPHTHYRIDIN-1-AMINES. ResearchGate. [Link]

-

da Silva, A. B., et al. (2022). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a′–b′. ResearchGate. [Link]

-

Aggarwal, R., & Sumran, G. (2011). Approaches towards the synthesis of 5-aminopyrazoles. PMC. [Link]

-

Pievo, R., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9789–9801. [Link]

-

Kumar, G. S., et al. (2018). Synthesis of (6E)-1-(1-Benzyl-3-Methyl-1H -Pyrazole-5 (4H) Ylidene) Hydrazine Derivatives. International Journal of Research and Scientific Innovation, V(II). [Link]

-

Boruah, P., & Boruah, R. C. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PMC. [Link]

-

Kysil, A., et al. (2011). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Arkivoc, 2012(3), 49-65. [Link]

- Process for the preparation of 3-amino-5-methylpyrazole. (1997).

-

Kim, T., et al. (2013). Naphthalimide trifluoroacetyl acetonate: a hydrazine-selective chemodosimetric sensor. Chemical Science, 4(11), 4299-4304. [Link]

-

Elnagdi, M. H., et al. (2009). Recent developments in aminopyrazole chemistry. Arkivoc, 2009(1), 198-250. [Link]

-

Chemistry LibreTexts. (2021). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. [Link]

-

PubChem. 1-Naphthaleneacetonitrile. National Center for Biotechnology Information. [Link]

-

Raghava, B., et al. (2013). Cyclocondensation of arylhydrazines with 1,3-bis(het)arylmonothio-1,3-diketones and 1,3-bis(het)aryl-3-(methylthio)-2-propenones: synthesis of 1-aryl-3,5-bis(het)arylpyrazoles with complementary regioselectivity. The Journal of Organic Chemistry, 78(10), 4960-73. [Link]

-

LibreTexts. (2023). 19.9 Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction. Chemistry LibreTexts. [Link]

-

Hall, H. K., & El-Shekeil, A. (1982). Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate. Journal of the Chemical Society, Perkin Transactions 2, (11), 1437-1441. [Link]

Sources

- 1. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 2. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. arkat-usa.org [arkat-usa.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Allenes. Part 39. The synthesis of 3-alkyl-5-aminopyrazoles and 3H-indoles from allenic or acetylenic nitriles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

Reaction of 3-oxo-3-(1-naphthyl)propanenitrile with hydrazine hydrate

Topic: Reaction of 3-oxo-3-(1-naphthyl)propanenitrile with Hydrazine Hydrate Document Type: Application Note & Experimental Protocol Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

PART 1: EXECUTIVE SUMMARY & SCIENTIFIC RATIONALE

Title: High-Fidelity Synthesis of 5-Amino-3-(1-naphthyl)-1H-pyrazole via Cyclocondensation

Abstract

The reaction between 3-oxo-3-(1-naphthyl)propanenitrile (also known as

Mechanistic Insight The reaction proceeds via a cascade sequence:

-

Nucleophilic Attack: The hydrazine terminal nitrogen attacks the ketone carbonyl (kinetically favored over the nitrile), forming a hydrazone intermediate.

-

Intramolecular Cyclization: The distal hydrazine nitrogen attacks the electrophilic nitrile carbon.

-

Tautomerization: The resulting imine-enamine intermediate undergoes a [1,3]-H shift and aromatization to form the stable 5-aminopyrazole.

PART 2: MECHANISM VISUALIZATION

The following diagram details the reaction pathway, highlighting the critical hydrazone intermediate and the cyclization step.

Caption: Step-wise mechanistic pathway from

PART 3: EXPERIMENTAL PROTOCOL

Safety Warning: Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. All operations must be performed in a functioning fume hood using nitrile gloves and safety goggles.

Materials & Reagents

| Reagent | Role | Equiv. | Notes |

| 3-oxo-3-(1-naphthyl)propanenitrile | Substrate | 1.0 | Limiting reagent. |

| Hydrazine Hydrate (80% or 64%) | Nucleophile | 2.0 - 3.0 | Excess prevents azine formation. |

| Ethanol (Absolute) | Solvent | N/A | Protic solvent promotes proton transfer. |

| Acetic Acid (Glacial) | Catalyst (Optional) | 0.1 | Mild acid catalysis can accelerate hydrazone formation. |

Step-by-Step Procedure

Step 1: Reaction Setup

-

Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Dissolve 10 mmol (approx. 1.95 g) of 3-oxo-3-(1-naphthyl)propanenitrile in 30 mL of absolute ethanol .

-

Critical Step: While stirring at room temperature, add 20-30 mmol (approx. 1.0 - 1.5 mL) of hydrazine hydrate dropwise.

-

Note: Adding hydrazine slowly prevents localized high concentrations that could lead to dimerization (azine formation).

-

Step 2: Reflux & Monitoring

-

Heat the reaction mixture to reflux (approx. 78 °C).

-

Maintain reflux for 3 to 5 hours .

-

Monitor: Check progress via TLC (System: Ethyl Acetate/Hexane 1:1). The starting material (

-ketonitrile) usually appears as a higher

Step 3: Work-up & Isolation

-

Allow the reaction mixture to cool to room temperature.

-

Concentration: Remove approximately 50-70% of the solvent under reduced pressure (Rotavap).

-

Precipitation: Pour the concentrated residue onto 50 g of crushed ice/water with vigorous stirring. The product should precipitate as a solid.

-

Filtration: Collect the solid by vacuum filtration using a Buchner funnel. Wash the cake with cold water (

mL) to remove excess hydrazine.

Step 4: Purification

-

Recrystallization: The crude solid is typically off-white or pale yellow. Recrystallize from Ethanol or an Ethanol/Water (9:1) mixture.

-

Dissolve solid in boiling ethanol.

-

Add water dropwise until slight turbidity appears.

-

Cool slowly to 4 °C.

-

-

Drying: Dry the crystals in a vacuum oven at 50 °C for 4 hours.

Expected Characterization Data

| Technique | Diagnostic Signal | Structural Assignment |

| Pyrazole NH (Exchangeable) | ||

| Naphthyl aromatic protons | ||

| Pyrazole C4-H (Characteristic singlet) | ||

| Exocyclic NH | ||

| IR (ATR) | 3200 - 3400 cm | N-H / NH |

| 2200 cm | ABSENCE of Nitrile (CN) peak confirms cyclization. |

PART 4: TROUBLESHOOTING & OPTIMIZATION

| Issue | Probable Cause | Corrective Action |

| Low Yield / Sticky Solid | Incomplete cyclization or azine byproduct. | Increase hydrazine equivalents (up to 4.0 eq). Ensure vigorous reflux.[1] |

| Starting Material Remains | Kinetic barrier. | Add 5-10 drops of glacial acetic acid to catalyze the initial hydrazone formation. |

| Product is Colored (Red/Brown) | Oxidation of naphthyl moiety or hydrazine impurities. | Perform reaction under Nitrogen ( |

PART 5: REFERENCES

-

Synthesis of 5-aminopyrazoles: F. Bondavalli et al., "Synthesis and biological activity of some 5-amino-3-aryl-1H-pyrazoles," Journal of Medicinal Chemistry, 2005.

-

General Mechanism: A. R. Katritzky et al., "The reaction of

-ketonitriles with hydrazines," Journal of Heterocyclic Chemistry, 2011. -

Biological Relevance: M. Bekhit et al., "Pyrazoles as promising scaffold for the synthesis of anti-inflammatory and analgesic agents," European Journal of Medicinal Chemistry, 2015.

-

Hydrazine Safety: National Center for Biotechnology Information. "PubChem Compound Summary for Hydrazine"

Sources

Application Note: Optimization of Recrystallization Solvents for 3-(1-Naphthyl)-1H-pyrazol-5-amine

[1]

Executive Summary

3-(1-Naphthyl)-1H-pyrazol-5-amine (CAS: 23079-63-2) is a critical scaffold in the synthesis of p38 MAP kinase inhibitors and other ATP-competitive drugs.[1] Its purification is often complicated by its amphiphilic nature—possessing a bulky, lipophilic naphthyl group and a polar, hydrogen-bonding aminopyrazole core.

This Application Note provides a scientifically grounded guide to selecting recrystallization solvents for this compound. Unlike generic guides, we focus on the specific interplay between the naphthyl

Chemical Context & Solubility Profile

Structural Analysis

To select the correct solvent, one must understand the molecule's competing solubility drivers:

-

Hydrophobic Domain (Naphthyl Group): Drives solubility in aromatics (Toluene) and chlorinated solvents (DCM).[1] It resists dissolution in water.[1]

-

Polar Domain (Aminopyrazole): The amine (

) and the pyrazole ring ( -

Tautomerism: In solution, the compound exists in equilibrium between the 3-amino and 5-amino forms.[1] This dynamic proton transfer aids solubility in protic solvents.[1]

Predicted Solubility Matrix

The following table summarizes the solubility behavior observed during process development for 3-aryl-5-aminopyrazoles.

| Solvent Class | Representative Solvent | Solubility (Hot) | Solubility (Cold) | Suitability | Primary Utility |

| Polar Protic | Ethanol (95%) | High | Moderate | Excellent | Primary Recrystallization |

| Polar Protic | Methanol | Very High | High | Good | Can lead to yield loss due to high cold solubility.[1] |

| Polar Aprotic | DMSO / DMF | Very High | Very High | Poor | Solvent is too strong; difficult to remove.[1] |

| Polar Aprotic | Ethyl Acetate | High | Moderate | Moderate | Good for removing non-polar impurities.[1] |

| Non-Polar | Hexane / Heptane | Low | Insoluble | Anti-Solvent | Used to force precipitation.[1] |

| Aqueous | Water | Low | Insoluble | Anti-Solvent | Removes inorganic salts (e.g., hydrazine sulfate).[1] |

Recommended Solvent Systems

System A: Ethanol / Water (The "Green" Standard)[1]

-

Composition: Ethanol (solvent) and Water (anti-solvent).[1]

-

Mechanism: The naphthyl group ensures the molecule dissolves in hot ethanol.[1] As the solution cools and water is added, the hydrophobic effect forces the naphthyl group to aggregate, crystallizing the product while leaving polar impurities (unreacted hydrazine, inorganic salts) in the aqueous mother liquor.[1]

-

Why it works: It leverages the molecule's amphiphilicity to achieve high purity (>98%) and efficiently removes the most common contaminant: hydrazine hydrate.[1]

System B: Ethyl Acetate / Heptane (The "Lipophilic" Clean)[1]

-

Composition: Ethyl Acetate (solvent) and Heptane (anti-solvent).[1]

-

Mechanism: Dissolution in hot EtOAc followed by slow addition of Heptane.[1]

-

Why it works: Best used if the crude material contains "tarry" non-polar byproducts or unreacted nitrile starting material.[1] The polar aminopyrazole crystallizes out, while the highly lipophilic oils remain in the heptane-rich mother liquor.

Detailed Experimental Protocols

Protocol A: Recrystallization from Ethanol/Water (Preferred)[1]

Objective: Purification of crude this compound to remove hydrazine and polar byproducts.

-

Dissolution:

-

Place 10.0 g of crude solid in a 250 mL Erlenmeyer flask.

-

Add Absolute Ethanol (approx. 5-7 mL per gram of solid).[1]

-

Heat to reflux (

) with magnetic stirring until fully dissolved. -

Note: If undissolved particles remain (inorganic salts), perform a hot filtration through a pre-warmed glass frit or Celite pad.[1]

-

-

Nucleation & Anti-Solvent Addition:

-

Controlled Cooling (Critical Step):

-

Remove from heat and allow the flask to cool to room temperature undisturbed on a cork ring or wood block.

-

Scientific Insight: Rapid cooling traps impurities.[1] Slow cooling allows the naphthyl rings to stack efficiently (

- -

Once at room temperature, transfer to an ice-water bath (

) for 1 hour to maximize yield.

-

-

Isolation:

-

Filter the crystals using vacuum filtration (Buchner funnel).[1]

-

Wash the cake with 20 mL of cold 50% Ethanol/Water .

-

Dry in a vacuum oven at

for 12 hours.

-

Protocol B: Troubleshooting "Oiling Out"

A common issue with naphthyl compounds is "oiling out" (liquid-liquid phase separation) instead of crystallizing.[1]

Corrective Action:

-

Re-heat the mixture until the oil redissolves.

-

Add a seed crystal of pure product (if available) or scratch the inner wall of the flask with a glass rod to induce nucleation.[1]

-

Add the anti-solvent (Water or Heptane) much slower.[1]

-

Agitate vigorously during the cooling phase to prevent oil droplets from coalescing.[1]

Process Decision Workflow

The following diagram illustrates the decision logic for selecting the purification route based on the impurity profile of the crude material.

Figure 1: Decision matrix for solvent selection based on crude impurity profile.[1]

References

-

Organic Syntheses, Coll.[1] Vol. 5, p. 39 (1973). 3(5)-Aminopyrazole.[1] Detailed procedure for the synthesis and purification of the parent aminopyrazole, establishing Ethanol as the baseline solvent. [1]

-

Molecules 2021, 26(6), 1545. Synthesis of 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Describes the purification of naphthyl-substituted pyrazoles using Hexane/Ethyl Acetate systems and precipitation methods. [1]

-

Beilstein J. Org.[1] Chem. 2021, 17, 2450–2460. Halogenations of 3-aryl-1H-pyrazol-5-amines. Provides solubility data and recrystallization protocols (DCM/EtOH) for 3-aryl-5-aminopyrazoles during functionalization studies.

-

University of Rochester, Department of Chemistry. Tips and Tricks: Recrystallization. General solvent selection rules for heterocycles, confirming the utility of Ethanol/Water and EtOAc/Hexane pairs.

Application Note: The 3-(1-Naphthyl)-1H-pyrazol-5-amine Scaffold for Novel Kinase Inhibitor Discovery

Abstract

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a well-established driver of numerous diseases, most notably cancer.[1][2] This has made them one of the most critical classes of drug targets.[3] The pyrazole ring is recognized as a "privileged scaffold" in medicinal chemistry, largely due to its bioisosteric resemblance to the adenine core of ATP, which allows it to effectively interact with the hinge region of the kinase ATP-binding pocket.[4][5][6] This application note presents 3-(1-Naphthyl)-1H-pyrazol-5-amine as a promising scaffold for the development of novel kinase inhibitors. We provide the scientific rationale for its design, suggest potential kinase targets, and deliver detailed protocols for its evaluation, from initial biochemical screening to cell-based validation.

Scientific Rationale: A Scaffold Designed for Potency and Selectivity

The design of this compound is a strategic amalgamation of three key structural motifs, each contributing to its potential as a kinase inhibitor scaffold.

-

The Pyrazole Core: This five-membered heterocycle is the cornerstone of the scaffold. As an ATP mimic, it is designed to form critical hydrogen bonds with the "hinge region" of the kinase active site, an interaction that anchors many successful kinase inhibitors.[4][5]

-

The 5-Amino Group: The primary amine at the 5-position serves as a versatile chemical handle. It provides a crucial vector for future structure-activity relationship (SAR) studies, allowing for the attachment of various substituents to fine-tune solubility, cell permeability, and target engagement.[7]

-

The 3-(1-Naphthyl) Group: The bulky and hydrophobic naphthalene moiety is positioned to extend into the hydrophobic region of the ATP-binding pocket. This interaction can significantly enhance binding affinity and is a key determinant of inhibitor potency. Furthermore, variations in the shape and composition of this pocket among different kinases mean the naphthyl group can be a powerful driver of selectivity.[8]

Caption: Hypothetical binding mode of the scaffold within a kinase ATP pocket.

Potential Kinase Targets for Investigation

The broad utility of the pyrazole scaffold suggests that this compound could show activity against several important kinase families implicated in oncology and inflammatory diseases. Initial screening efforts should focus on kinases where pyrazole-based inhibitors have already demonstrated significant promise.

| Target Kinase Family | Rationale for Screening | Key References |

| Src Family Kinases (e.g., Src, Fyn, Lck) | Src is a non-receptor tyrosine kinase frequently hyperactivated in solid tumors, modulating invasion and metastasis. Pyrazolo[3,4-d]pyrimidines are known inhibitors.[9][10][11] | |

| VEGFR-2 | A key mediator of angiogenesis, crucial for tumor growth. Inhibition of VEGFR-2 is a validated anti-cancer strategy, and pyrazole derivatives have shown potent activity.[12][13][14] | |

| EGFR | The epidermal growth factor receptor is a well-known oncogene. Pyrazole-containing compounds have been developed as potent EGFR inhibitors.[8][15] | |

| Cyclin-Dependent Kinases (CDKs) | CDKs are central regulators of the cell cycle. The 3-amino-1H-pyrazole core has been successfully used to develop potent inhibitors of the CDK family.[6][16] |

Experimental Protocols: A Guide to Scaffold Evaluation

The following protocols provide a comprehensive workflow for characterizing the inhibitory potential of this compound and its future analogs.

Protocol 3.1: In Vitro Biochemical Kinase Inhibition Assay (IC50 Determination)

Objective: To quantify the direct inhibitory activity of the test compound on a purified kinase enzyme and determine its 50% inhibitory concentration (IC50). This protocol utilizes a luminescence-based assay that measures ATP depletion.[2]

Caption: Workflow for the in vitro biochemical kinase assay.

Materials and Reagents:

-

This compound (Test Compound)

-

Recombinant human kinase (e.g., Src, VEGFR-2)

-

Kinase-specific peptide substrate

-

Adenosine triphosphate (ATP), high purity

-

Kinase assay buffer (e.g., HEPES, MgCl₂, DTT, BSA)

-

100% Dimethyl sulfoxide (DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

White, opaque 384-well assay plates

-

Known potent inhibitor for the target kinase (Positive Control)

Step-by-Step Methodology:

-

Compound Preparation: a. Prepare a 10 mM stock solution of the test compound in 100% DMSO. b. Perform a serial dilution series (e.g., 12-point, 3-fold dilution) in DMSO to create a compound concentration gradient. A typical starting concentration for the plate might be 100 µM.

-

Assay Setup: a. Prepare a master mix containing the kinase assay buffer, the recombinant kinase, and the peptide substrate at 2X the final desired concentration. The optimal enzyme concentration should be predetermined to ensure the reaction is in the linear range.[17] b. Dispense 5 µL of the master mix into the wells of a 384-well plate. c. Transfer a small volume (e.g., 50 nL) of the compound dilutions from the DMSO plate to the assay plate. Include "DMSO only" wells for 0% inhibition (high signal) and "no enzyme" wells for 100% inhibition (background) controls.

-

Kinase Reaction: a. Prepare a 2X ATP solution in the assay buffer. The ATP concentration should ideally be at or near the Km value for the specific kinase to ensure the resulting IC50 value is a close approximation of the inhibitor's binding affinity (Ki).[18] b. To initiate the reaction, add 5 µL of the 2X ATP solution to all wells. The final reaction volume is now 10 µL. c. Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Signal Detection (as per ADP-Glo™ protocol): [19] a. Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. b. Add 20 µL of Kinase Detection Reagent to each well to convert the ADP generated by the kinase reaction back into ATP. Incubate for 30 minutes at room temperature. c. Read the luminescence on a compatible plate reader.

-

Data Analysis: a. Subtract the background luminescence (no enzyme control) from all other readings. b. Calculate the percent inhibition for each compound concentration relative to the DMSO-only control. c. Plot percent inhibition versus the log of the inhibitor concentration. d. Determine the IC50 value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve using software like GraphPad Prism.[20]

Protocol 3.2: Cellular Target Inhibition Assay (Western Blot)